N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine
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Overview
Description
N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine is a chemical compound characterized by the presence of trifluoromethyl and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine typically involves the reaction of 2,2,2-trifluoroacetophenone with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and may require the presence of catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl and trimethoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines .
Scientific Research Applications
N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and trimethoxyphenyl groups into target molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and trimethoxyphenyl groups can modulate the compound’s binding affinity and activity, leading to specific biological effects. The exact pathways and targets may vary depending on the application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trifluoro-1-phenylethyl)hydroxylamine
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
- 2-Aryl-1,3,4-trifluoro-6,7,10,11-tetrakis(alkoxy)triphenylene
Uniqueness
N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine is unique due to the presence of both trifluoromethyl and trimethoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
919530-46-4 |
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Molecular Formula |
C11H12F3NO4 |
Molecular Weight |
279.21 g/mol |
IUPAC Name |
N-[2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C11H12F3NO4/c1-17-7-4-6(10(15-16)11(12,13)14)5-8(18-2)9(7)19-3/h4-5,16H,1-3H3 |
InChI Key |
HDYJUCVTWGGBPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=NO)C(F)(F)F |
Origin of Product |
United States |
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